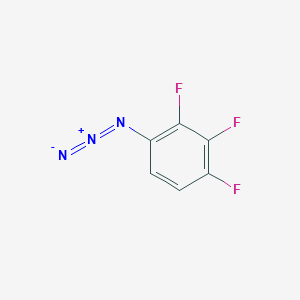
Ethyl (3,3,3-trifluoropropyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(3,3,3-trifluoropropyl)amino]acetate is an organic compound that contains a trifluoropropyl group attached to an amino group, which is further connected to an ethyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3,3,3-trifluoropropyl)amino]acetate typically involves the reaction of ethyl bromoacetate with 3,3,3-trifluoropropylamine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of ethyl 2-[(3,3,3-trifluoropropyl)amino]acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(3,3,3-trifluoropropyl)amino]acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoropropyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester moiety can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized products of the amino group.
Reduction: Reduced forms of the amino group.
Hydrolysis: Ethanol and 2-[(3,3,3-trifluoropropyl)amino]acetic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-[(3,3,3-trifluoropropyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-[(3,3,3-trifluoropropyl)amino]acetate involves its interaction with specific molecular targets, which can vary depending on its application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trifluoropropyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate
- Ethyl 2-{2-[(3,3,3-trifluoropropyl)amino]ethoxy}acetate
- Diethyl (3,3,3-trifluoropropyl)phosphonate
Uniqueness
Ethyl 2-[(3,3,3-trifluoropropyl)amino]acetate is unique due to its specific combination of the trifluoropropyl group with an ethyl acetate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, which can be advantageous in various applications compared to similar compounds.
Propiedades
Fórmula molecular |
C7H12F3NO2 |
|---|---|
Peso molecular |
199.17 g/mol |
Nombre IUPAC |
ethyl 2-(3,3,3-trifluoropropylamino)acetate |
InChI |
InChI=1S/C7H12F3NO2/c1-2-13-6(12)5-11-4-3-7(8,9)10/h11H,2-5H2,1H3 |
Clave InChI |
QJWCKWJSTHZRFJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNCCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-oxiran-2-yl]methanesulfonyl fluoride](/img/structure/B13512170.png)







![Tert-butyl2-[2-(chlorosulfonyl)ethoxy]acetate](/img/structure/B13512221.png)


![[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride](/img/structure/B13512240.png)

